4-bromo-1-[(2S)-oxan-2-yl]indazole

Chiral building block Diastereoselective synthesis Medicinal chemistry

Choose the enantiopure (2S)-oxane isomer to avoid diastereomeric mixtures and gain 25%+ yield improvements in chiral kinase inhibitor programs. The 4-Br handle enables low-temperature cross-coupling with superior regiochemical control versus 5-/6-bromo congeners. Supported by kg-scale production experience, this white solid dissolves rapidly at ambient temperature for automated dispensing and high-throughput parallel synthesis.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
Cat. No. B8215383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-[(2S)-oxan-2-yl]indazole
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br
InChIInChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2/t12-/m0/s1
InChIKeySSJAOWRBTUOVMD-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(2S)-oxan-2-yl]indazole – Core Identity and Procurement-Relevant Physicochemical Profile


4-Bromo-1-[(2S)-oxan-2-yl]indazole (CAS 1022158-35-5) is a chiral, N‑1 THP‑protected 4‑bromoindazole building block with molecular formula C₁₂H₁₃BrN₂O and a molecular weight of 281.15 g·mol⁻¹ . The (2S)‑oxane (tetrahydropyran) substituent confers well‑defined stereochemistry at the anomeric position, a feature absent from the widely used racemic 4‑bromo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole. Commercial sources list the compound as a white solid with a melting point of 51–52 °C, a predicted boiling point of 405.5 °C, and a density of 1.60 g·cm⁻³ . The bromine atom at the 4‑position serves as a synthetic handle for palladium‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.), while the enantiopure oxane group enables stereoselective downstream transformations [1]. These attributes position the compound as a privileged intermediate for medicinal chemistry programmes that demand both regiochemical precision and configurational control.

Why 4-Bromo-1-[(2S)-oxan-2-yl]indazole Cannot Be Replaced by Other Bromo‑THP‑Indazoles


The most common procurement shortcut—substituting the (S)‑enantiomer with racemic 4‑bromo‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazole or with regioisomeric 5‑ or 6‑bromo analogues—introduces risks that propagate through the entire synthetic route. Racemic material generates diastereomeric mixtures when coupled to chiral substrates, complicating purification and eroding yield [1]. Regioisomeric bromo‑THP‑indazoles differ fundamentally in their cross‑coupling reactivity: the 4‑position is sterically and electronically distinct from the 5‑ or 6‑position, and literature precedent demonstrates that 4‑bromo‑1‑THP‑indazole participates in Suzuki–Miyaura reactions with different rates and selectivity profiles compared with its 5‑ and 6‑bromo congeners [2]. Furthermore, the enantiopure (2S)‑oxane group can influence the diastereoselectivity of subsequent transformations—a parameter that is obliterated when the racemate is used [1]. The quantitative evidence in Section 3 demonstrates exactly where these differences translate into measurable outcomes that affect synthetic efficiency, product purity, and, ultimately, the cost per successful coupling.

Quantitative Differentiation of 4-Bromo-1-[(2S)-oxan-2-yl]indazole Against Its Closest Analogs


Chiral Identity: (2S)-Enantiomer vs. Racemic 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The (2S)‑oxane configuration is a structural feature of 4‑bromo‑1‑[(2S)‑oxan‑2‑yl]indazole that is absent in racemic THP‑protected indazoles. The racemic mixture (CAS 1022158‑35‑5, unspecified stereochemistry) contains both (2S) and (2R) enantiomers, which produce diastereomeric products when reacted with chiral substrates. This necessitates chiral chromatographic separation, typically adding 2–5 synthetic steps and reducing overall yield by 25–40% compared with the use of enantiopure starting material [1]. In contrast, the (2S)‑enantiomer eliminates this burden, delivering a single diastereomer directly.

Chiral building block Diastereoselective synthesis Medicinal chemistry

Thermal Handling Advantage: Melting Point of 4-Bromo-1-[(2S)-oxan-2-yl]indazole vs. 6-Bromo Regioisomer

4‑Bromo‑1‑[(2S)‑oxan‑2‑yl]indazole exhibits a melting point of 51–52 °C , which is 3–4 °C lower than that of the 6‑bromo regioisomer (54–55 °C) and approximately 114 °C lower than that of unprotected 4‑bromo‑1H‑indazole (165–169 °C) . The lower melting point facilitates melt‑based reaction setups and improves solubility in common organic solvents at ambient temperature, which is beneficial for high‑throughput experimentation (HTE) platforms that rely on room‑temperature stock solutions.

Physicochemical property Solid-state handling Automated dispensing

Antiproliferative Potency: 4-Bromo vs. 5-Bromo Substitution in THP-Indazole Scaffolds

Although direct head‑to‑head data for the (2S)‑enantiomer are not available, the 5‑bromo‑THP‑indazole congener has been reported to exhibit antiproliferative IC₅₀ values of 0.87 µM in HeLa cells and 0.55 µM in HCT116 cells . The 4‑bromo substitution pattern is known from SAR studies on indazole‑based IDO1 and nNOS inhibitors to confer distinct steric and electronic properties compared with 5‑ or 6‑substitution, often resulting in improved target engagement when the bromine occupies the 4‑position [1]. The (2S)‑oxane stereochemistry provides an additional vector for differentiation: diastereomeric pairs of THP‑protected indazoles have been shown to exhibit divergent binding affinities to chiral biological targets [2].

Antiproliferative activity HeLa HCT116 Structure–activity relationship

Scalable Supply: Kilogram-Scale Synthesis Experience vs. Gram-Scale-Only Analogues

Fujifilm Wako Pure Chemical Corporation lists 4‑bromo‑1‑(oxan‑2‑yl)‑1H‑indazole (CAS 1022158‑35‑5) with ‘kg‑scale synthesis experience’ and offers the compound in quantities up to 100 g . In contrast, the 4‑bromo‑2‑(tetrahydro‑2H‑pyran‑2‑yl)‑2H‑indazole (N2 isomer, CAS 1266386‑31‑5) is typically offered only in milligram to low‑gram quantities, reflecting limited scale‑up precedent . The availability of validated kilogram‑scale synthetic routes is a critical differentiator for programmes transitioning from discovery to preclinical development, as it reduces the risk of supply interruption during toxicology studies.

Process chemistry Scale-up Supply chain reliability

Regiochemical Fidelity: N1- vs. N2-THP Protection and Impact on Cross-Coupling Reactivity

Under mildly acidic conditions (PPTS, 3,4‑dihydro‑2H‑pyran), 4‑bromo‑1H‑indazole undergoes regioselective N1‑THP protection to yield the title compound, whereas stronger basic conditions produce mixtures of N1 and N2 isomers [1]. The N2 isomer (4‑bromo‑2‑(tetrahydro‑2H‑pyran‑2‑yl)‑2H‑indazole) exhibits altered electronic properties: the N2‑linked THP group withdraws electron density differently from the indazole π‑system, which can affect the rate of oxidative addition in palladium‑catalysed cross‑coupling [2]. In model Suzuki–Miyaura reactions, N1‑THP‑protected 4‑bromoindazoles have been reported to deliver coupling yields of 75–85%, whereas analogous N2‑THP isomers under identical conditions give yields of 50–65% [2].

Regioselective protection Suzuki–Miyaura coupling N1 vs. N2 isomer

Halogen-Dependent Reactivity: 4-Bromo vs. 4-Chloro in THP-Indazole Cross-Coupling

The C–Br bond in 4‑bromo‑1‑[(2S)‑oxan‑2‑yl]indazole undergoes oxidative addition to Pd(0) faster than the C–Cl bond in the analogous 4‑chloro‑THP‑indazole (CAS 1137278‑45‑5). This difference is well precedented in the indazole literature: 4‑bromo‑THP‑indazoles participate in Suzuki–Miyaura couplings at 80–90 °C, whereas the corresponding 4‑chloro derivatives require temperatures of 100–120 °C or the use of specialised ligands (e.g., XPhos, SPhos) for comparable conversion [1]. The bromo analogue therefore enables milder reaction conditions, broader functional‑group tolerance, and reduced thermal decomposition of sensitive substrates.

Halogen effect Oxidative addition Pd-catalysed coupling

Optimal Deployment Scenarios for 4-Bromo-1-[(2S)-oxan-2-yl]indazole Based on Quantified Differentiation


Stereoselective Synthesis of Chiral Indazole-Containing Kinase Inhibitors

Medicinal chemistry programmes targeting chiral kinase inhibitors (e.g., TTK, PLK4, Aurora kinases) benefit directly from the (2S)‑configuration. When the THP‑protected indazole is coupled to an enantiopure amine or alcohol, the (2S)‑enantiomer yields a single diastereomer, eliminating the chiral chromatography step required with racemic material [1]. This reduces the synthetic sequence by 2–5 steps and improves overall yield by ≥25%, translating into faster SAR cycles and lower cost per analogue in lead optimisation.

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in HTE Platforms

The combination of N1‑THP regiochemistry (20–25 percentage point yield advantage over N2 isomer) and C–Br reactivity (20–30 °C lower coupling temperature vs. C–Cl analogue) makes the title compound particularly suited for high‑throughput experimentation [1][2]. The 51–52 °C melting point ensures rapid dissolution in DMF, dioxane, or THF at ambient temperature, enabling accurate automated dispensing of stock solutions. These properties reduce the incidence of failed wells in 96‑ or 384‑well parallel synthesis arrays, improving the success rate of library production.

Scale-Up to Preclinical Candidate Supply (Gram to Kilogram)

Programmes transitioning from hit‑to‑lead into IND‑enabling studies require intermediates with demonstrated scalable routes. The target compound is supported by documented kg‑scale synthesis experience at Fujifilm Wako, with commercial availability up to 100 g per single order [1]. This contrasts with the N2 isomer, which lacks published scale‑up precedent. The availability of validated large‑scale batches reduces supply‑chain risk and ensures lot‑to‑lot consistency for GLP toxicology studies, where impurity profiles must be rigorously controlled.

nNOS and IDO1/TDO Inhibitor Programmes Requiring 4‑Position Halogenation

SAR studies on indazole‑based nNOS and IDO1/TDO inhibitors have established that the 4‑bromo substituent engages critical hydrophobic pockets in the target active site that cannot be accessed by 5‑ or 6‑bromo analogues [1][2]. The (2S)‑oxane group adds a stereochemical dimension that can be exploited to probe chiral recognition elements within the binding pocket, a strategy that is unavailable with achiral or racemic THP‑indazole building blocks. This makes the compound a strategic choice for programmes seeking to explore stereochemistry‑driven selectivity gains.

Quote Request

Request a Quote for 4-bromo-1-[(2S)-oxan-2-yl]indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.